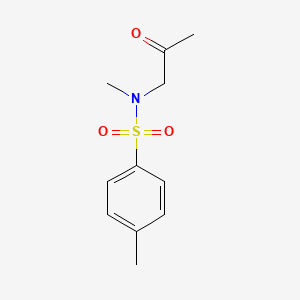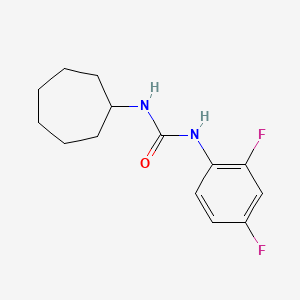![molecular formula C15H15NO6S B5403452 ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl ferulate, is a natural compound that has gained attention in recent years due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, a phenolic acid found in many plants, and has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. Ethyl ferulate can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. Ethyl ferulate can also inhibit the production of pro-inflammatory cytokines and enzymes, which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate can inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and modulate signaling pathways involved in cell survival and apoptosis. In vivo studies have shown that ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate can inhibit the growth and metastasis of tumors, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate in lab experiments is its natural origin and low toxicity. Ethyl ferulate is derived from a natural compound found in many plants and has been shown to have low toxicity in animal studies. However, one limitation of using ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are many potential future directions for research on ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate. One area of interest is the development of novel drug delivery systems for ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate, which could improve its solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate with other natural compounds or conventional drugs, which could enhance its therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate and its potential therapeutic applications in various fields of research.
Synthesemethoden
Ethyl ferulate can be synthesized by esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 70-80°C for several hours. The resulting ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Ethyl ferulate has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth and metastasis of tumors. In the field of cardiovascular research, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have protective effects against oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In the field of neuroscience, ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate ferulate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
ethyl 2-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-3-22-12(17)8-16-14(19)11(23-15(16)20)7-9-5-4-6-10(21-2)13(9)18/h4-7,18H,3,8H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXCOYEUYHSBY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)


![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)

![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)
![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)
![1-methyl-1'-[4-(1H-1,2,4-triazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5403423.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5403428.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)

![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)